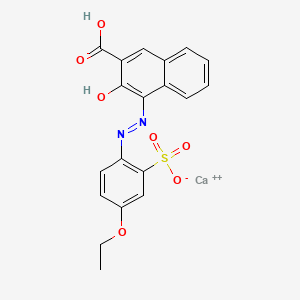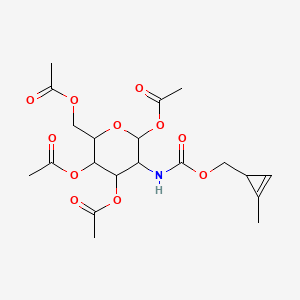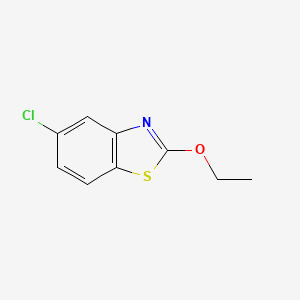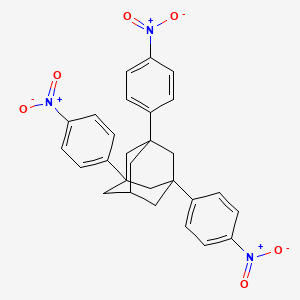
(1S,3S,5S)-1,3,5-Tris(4-nitrophenyl)adamantane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,3S,5S)-1,3,5-Tris(4-nitrophenyl)adamantane is a complex organic compound characterized by its adamantane core structure substituted with three 4-nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S,5S)-1,3,5-Tris(4-nitrophenyl)adamantane typically involves multi-step organic reactions. One common method includes the nitration of adamantane derivatives followed by the introduction of nitrophenyl groups under controlled conditions. The reaction conditions often require the use of strong acids and nitrating agents, with careful temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of flow microreactor systems has been shown to improve the sustainability and scalability of such synthetic processes .
Chemical Reactions Analysis
Types of Reactions
(1S,3S,5S)-1,3,5-Tris(4-nitrophenyl)adamantane can undergo various chemical reactions, including:
Oxidation: The nitrophenyl groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro-oxidized derivatives.
Reduction: Formation of tris(4-aminophenyl)adamantane.
Substitution: Formation of various substituted adamantane derivatives depending on the nucleophile used.
Scientific Research Applications
(1S,3S,5S)-1,3,5-Tris(4-nitrophenyl)adamantane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (1S,3S,5S)-1,3,5-Tris(4-nitrophenyl)adamantane involves its interaction with specific molecular targets. The nitrophenyl groups can participate in various chemical interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s behavior in different environments. The adamantane core provides structural stability and rigidity, making it a valuable scaffold in molecular design.
Comparison with Similar Compounds
Similar Compounds
1,3-Dihydroxyadamantane: Another adamantane derivative with hydroxyl groups instead of nitrophenyl groups.
Tris(4-aminophenyl)adamantane: A reduced form of (1S,3S,5S)-1,3,5-Tris(4-nitrophenyl)adamantane with amine groups.
Uniqueness
This compound is unique due to its combination of nitrophenyl groups and adamantane core, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C28H25N3O6 |
|---|---|
Molecular Weight |
499.5 g/mol |
IUPAC Name |
1,3,5-tris(4-nitrophenyl)adamantane |
InChI |
InChI=1S/C28H25N3O6/c32-29(33)23-7-1-20(2-8-23)26-13-19-14-27(16-26,21-3-9-24(10-4-21)30(34)35)18-28(15-19,17-26)22-5-11-25(12-6-22)31(36)37/h1-12,19H,13-18H2 |
InChI Key |
JIOGYTVWYIZINK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3(CC1(CC(C2)(C3)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)[N+](=O)[O-])C6=CC=C(C=C6)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Ethyl-1-methylspiro[5.5]undecan-11-ol](/img/structure/B13791282.png)
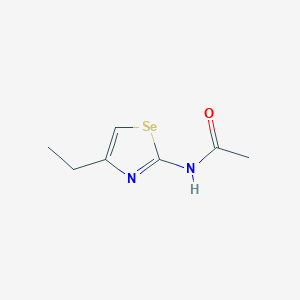

![Pyrazino[1,2-a]benzimidazole](/img/structure/B13791295.png)
![[9-chloro-7-hydroxy-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-8-yl] methanesulfonate](/img/structure/B13791315.png)
![Methanone, [4-(3-chlorophenyl)-1-piperazinyl][3-methyl-5-(1-methylethyl)-4-isoxazolyl]-](/img/structure/B13791317.png)
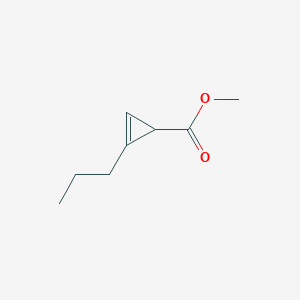
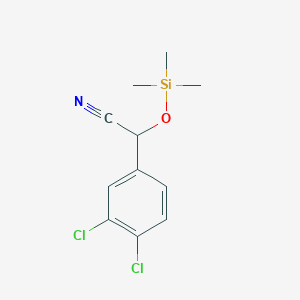

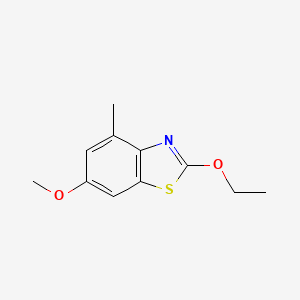
![butyl 4-[2-(diethylamino)ethoxymethyl]benzoate](/img/structure/B13791343.png)
